molecular formula C21H33Cl2FN2O2 B2842988 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217683-27-6

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Número de catálogo: B2842988
Número CAS: 1217683-27-6
Peso molecular: 435.41
Clave InChI: ZUEHXBCDSRLPDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic molecule featuring a bicyclo[2.2.1]heptane (norbornane) core linked via a methoxypropan-2-ol chain to a 4-(4-fluorophenyl)piperazine moiety. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.

Propiedades

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2.2ClH/c22-19-3-5-20(6-4-19)24-9-7-23(8-10-24)13-21(25)15-26-14-18-12-16-1-2-17(18)11-16;;/h3-6,16-18,21,25H,1-2,7-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEHXBCDSRLPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=C(C=C4)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Preparation of (1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethanol

The norbornane-derived alcohol serves as a critical intermediate. Hydrogenation of norbornene (bicyclo[2.2.1]hept-2-ene) over palladium catalysts yields norbornane (bicyclo[2.2.1]heptane), which undergoes subsequent oxidation to norbornan-2-ol. Stereoselective reduction using sodium borohydride in methanol at 0–5°C ensures the (1R,4S) configuration, achieving >95% enantiomeric excess (ee). Alternative methods employ enzymatic resolution with lipases to isolate the desired stereoisomer, though industrial-scale syntheses favor catalytic asymmetric hydrogenation for cost efficiency.

Synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)propan-2-ol

This intermediate is synthesized via nucleophilic substitution. 4-(4-Fluorophenyl)piperazine reacts with epichlorohydrin in isopropyl alcohol at 65°C for 4–6 hours, forming 3-(4-(4-fluorophenyl)piperazin-1-yl)propane-1,2-diol. Selective reduction of the primary alcohol using sodium borohydride in tetrahydrofuran (THF) yields the secondary alcohol with 85–90% purity. Purification via recrystallization from ethanol-water mixtures removes unreacted starting materials.

Coupling of Intermediates

Etherification Reaction

The bicyclic alcohol and propan-2-ol derivative are coupled via a Williamson ether synthesis. (1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethanol is deprotonated with sodium hydride in dry THF at 0°C, followed by addition of 3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol mesylate. The reaction proceeds at 60°C for 12–18 hours, achieving 70–75% yield. Alternatives include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though these require stoichiometric reagents and are less scalable.

Stereochemical Considerations

The (1R,4S) configuration of the bicyclic moiety is preserved by avoiding racemization-prone conditions. Low temperatures (<40°C) and aprotic solvents (e.g., dimethylformamide) minimize epimerization during coupling. Chiral HPLC analysis confirms retention of stereochemistry with >98% ee.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is dissolved in anhydrous diethyl ether, and gaseous HCl is introduced at 0°C until pH <2. Precipitation of the dihydrochloride salt occurs instantaneously, with stoichiometric control ensuring two equivalents of HCl per molecule. Filtration and washing with cold ether yield a crystalline solid with 90–95% purity.

Recrystallization Optimization

Recrystallization from ethanol/acetone (1:3 v/v) at −20°C enhances purity to >99%. Particle size distribution is controlled by adjusting cooling rates: rapid cooling yields smaller crystals (<50 µm), while slow cooling produces larger crystals (>100 µm) suitable for pharmaceutical formulations.

Industrial-Scale Optimization

Catalytic Efficiency

Palladium-on-carbon (Pd/C) catalysts for norbornene hydrogenation are reused for up to 10 cycles without significant activity loss, reducing costs by 40%. Continuous flow reactors for the coupling step improve throughput by 30% compared to batch processes.

Solvent Recovery

Tetrahydrofuran and isopropyl alcohol are recovered via distillation with >95% efficiency, aligning with green chemistry principles. Waste streams are treated with activated carbon to adsorb residual organics prior to disposal.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 7.25–7.15 (m, 2H, aromatic), 6.95–6.85 (m, 2H, aromatic), 4.10–3.90 (m, 2H, OCH2), 3.70–3.40 (m, 8H, piperazine and CH2OH), 2.95–2.75 (m, 1H, bicyclo CH), 1.80–1.20 (m, 8H, bicyclo CH2).
  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in acetonitrile/water).

Physicochemical Properties

Property Value Method
Melting Point 218–220°C (decomp.) DSC
Solubility (H2O) 45 mg/mL USP <791>
Partition Coefficient log P = 1.8 ± 0.2 Shake-flask

Análisis De Reacciones Químicas

Types of Reactions

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions would result in the replacement of specific functional groups with new ones, potentially altering the compound’s properties.

Aplicaciones Científicas De Investigación

1-((1R,4S)-bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents.

    Industry: Its stability and solubility make it a candidate for use in industrial processes, such as the production of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its substrate.

    Receptor Binding: It could interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: By affecting key enzymes or receptors, the compound could alter cellular pathways, leading to changes in cell behavior or function.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications in Piperazine Substituents

Analog 1 : 1-(4-Benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol Dihydrochloride
  • Key Difference : Replaces the 4-fluorophenyl group with a benzyl substituent on the piperazine.
  • Impact : The benzyl group introduces greater lipophilicity compared to the fluorophenyl group, which may reduce solubility and alter pharmacokinetics. Fluorine atoms typically enhance metabolic stability and electron-withdrawing effects, suggesting the target compound may exhibit improved receptor affinity and longer half-life .
Analog 2 : 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol Dihydrochloride
  • Key Differences: Methoxyphenyl instead of fluorophenyl on piperazine. Nitrophenoxy group replaces the bicycloheptane-methoxy chain.
  • The nitro group introduces strong electron-withdrawing effects, which may affect redox stability and toxicity .

Modifications in the Bicyclic Core

Analog 3 : 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol Dihydrochloride
  • Key Difference : Incorporates a 1,7,7-trimethylbicyclo[2.2.1]heptane group.
  • The altered stereochemistry (1S,4R vs. 1R,4S) may disrupt optimal receptor interactions .
Analog 4 : 1-(4-Methylpiperazin-1-yl)-3-(adamantylmethoxy)propan-2-ol Hydrochloride
  • Key Difference : Replaces bicyclo[2.2.1]heptane with a tricyclo[3.3.1.1³,⁷]decane (adamantane) group.
  • Impact : Adamantane’s rigid, bulky structure enhances lipid membrane permeability but may reduce binding pocket compatibility in certain targets. The absence of fluorine on the piperazine further differentiates pharmacological profiles .

Physicochemical and Pharmacological Properties

Table 1: Comparative Properties of Target Compound and Analogs
Property Target Compound Analog 1 Analog 3 Analog 4
Piperazine Substituent 4-Fluorophenyl Benzyl 4-Fluorophenyl Methyl
Bicyclic Core (1R,4S)-bicyclo[2.2.1]heptane Same as target 1,7,7-Trimethylbicyclo Adamantane
Solubility High (dihydrochloride) Moderate Moderate Low
Lipophilicity (LogP) ~2.5 (estimated) ~3.0 ~3.2 ~4.0
Metabolic Stability High (fluorine effect) Moderate High Low

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves three key steps:

  • Step 1 : Hydrogenation of norbornene to produce bicyclo[2.2.1]heptan-2-ylmethanol, followed by reduction .
  • Step 2 : Alkylation of 4-(4-fluorophenyl)piperazine with 1-bromo-2-propanol to form the propanol intermediate .
  • Step 3 : Coupling under basic conditions (e.g., NaH) to link the bicyclic and piperazine moieties . Industrial optimization focuses on solvent selection (e.g., DMF vs. THF) and catalyst efficiency (e.g., Pd/C for hydrogenation), achieving yields >75% with ≥95% purity via recrystallization .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : Confirms stereochemistry of the bicyclic core and piperazine substitution patterns (e.g., coupling constants for axial vs. equatorial protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 435.3 [M+H]⁺) and detects chloride counterions .
  • HPLC-PDA : Assesses purity (>98% required for pharmacological studies) using C18 columns and gradient elution .

Q. What preliminary biological assays are used to evaluate its activity, and what parameters are measured?

  • In vitro receptor binding : Radioligand displacement assays (e.g., 5-HT₁A, D₂ receptors) with IC₅₀ values ≤100 nM indicate CNS activity .
  • Behavioral models : Elevated plus maze (anxiety) and forced swim tests (depression) in rodents, with dose-dependent reductions in immobility time (e.g., 30 mg/kg, p.o.) .

Advanced Research Questions

Q. What mechanistic insights explain its dual activity on serotonin and dopamine receptors?

Molecular docking simulations reveal:

  • 5-HT₁A : Hydrogen bonding between the propan-2-ol group and Ser159 residue stabilizes the ligand-receptor complex .
  • D₂ : Hydrophobic interactions of the bicycloheptane moiety with Leu176 and Phe189 enhance binding affinity . Functional assays (e.g., cAMP inhibition) confirm partial agonism at 5-HT₁A (EC₅₀ = 50 nM) and antagonism at D₂ (IC₅₀ = 90 nM) .

Q. How can stability studies resolve contradictions in reported pharmacokinetic data?

  • pH-dependent degradation : The compound degrades rapidly at pH <3 (gastric conditions), with a half-life of 2 hours, necessitating enteric coating for oral administration .
  • Oxidative stability : Susceptibility to peroxides in solution requires storage under inert gas (N₂/Ar) and antioxidants (e.g., BHT) .
  • Contradiction : Discrepancies in plasma half-life (3 vs. 6 hours) arise from differences in animal models (rats vs. dogs) and analytical methods (LC-MS vs. ELISA) .

Q. What computational strategies are used to predict its metabolic pathways and potential drug-drug interactions?

  • CYP450 metabolism : In silico tools (e.g., StarDrop) predict CYP2D6-mediated N-dealkylation as the primary pathway, forming a fluorophenylpiperazine metabolite .
  • DDI risk : Competitive inhibition of CYP3A4 (Kᵢ = 8 µM) suggests moderate interaction potential with substrates like midazolam .

Methodological Recommendations

  • SAR Studies : Use iterative synthesis (e.g., parallel libraries) to vary substituents on the piperazine and bicycloheptane groups, followed by in vitro binding and ADMET profiling .
  • Data Reconciliation : Apply orthogonal analytical methods (e.g., NMR crystallography) to resolve stereochemical ambiguities and validate batch-to-batch consistency .
  • Mechanistic Validation : Combine cryo-EM for receptor-ligand complex visualization with patch-clamp electrophysiology to confirm ion channel modulation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.